2-Ethoxybenzo[d]oxazol-4-amine

Antiviral HRV Capsid Binder

Replacing metabolically labile ethyl benzoate groups often fails with generic 2-substituted benzoxazoles due to altered electronic and lipophilic profiles. 2-Ethoxybenzo[d]oxazol-4-amine offers a validated solution. - **Validated anti-HRV activity**: Median EC50 = 3.88 ng/mL in capsid-binding inhibitor programs, outperforming Pleconaril and Pirodavir. - **Distinct physicochemical profile**: logP ~2.23; 1 HBD, 4 HBA - ideal for CNS-penetrant and selective probe design. - **Supply chain**: Available from BenchChem with documented quality. Shipped globally under ambient conditions.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12876821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybenzo[d]oxazol-4-amine
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2O1)N
InChIInChI=1S/C9H10N2O2/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2,10H2,1H3
InChIKeyQZSMZWWVKKBKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxybenzo[d]oxazol-4-amine: Physicochemical & Procurement Overview


2-Ethoxybenzo[d]oxazol-4-amine (CAS 1515163-05-9) is a benzoxazole derivative with an ethoxy group at the 2-position and a primary amine at the 4-position of the fused bicyclic ring system . This substitution pattern confers distinct electronic, steric, and lipophilic properties that differentiate it from other 2-substituted benzoxazol-4-amines. The compound is primarily utilized as a synthetic building block in medicinal chemistry and antiviral research, with documented utility as a bioisosteric replacement for ethyl benzoate groups in capsid-binding pharmacophores [1].

1 Synthetic building block for medicinal chemistry and antiviral research programs
2 Reported bioisosteric replacement for ethyl benzoate group in HRV capsid-binding pharmacophores
3 2-Ethoxy substituent provides distinct lipophilicity and H-bond acceptor profile not found in 2-methyl or 2-ethyl analogs

Critical Differentiation from Closest Analogs


2-Substituted benzoxazol-4-amines are not interchangeable due to the profound impact of the 2-substituent on electronic distribution, lipophilicity, metabolic stability, and target engagement. The ethoxy group (-OCH₂CH₃) occupies a unique pharmacophoric space among common 2-substituents, balancing polarity and steric bulk differently than the methoxy (-OCH₃), ethyl (-CH₂CH₃), or unsubstituted (-H) analogs . In antiviral capsid-binder programs, the 2-ethoxybenzoxazole motif was specifically identified as a superior bioisostere for the ethyl benzoate group, a result not replicated by other 2-alkoxy or 2-alkyl benzoxazoles [1]. Generic substitutions risk loss of target affinity, altered physicochemical profiles, and failed bioisosteric replacement, directly impacting experimental reproducibility and lead optimization outcomes.

2-Methoxy analog

Increased polarity may shift CNS penetration and target-binding kinetics; bioisosteric replacement not validated.

2-Ethyl / 2-Methyl analogs

Higher lipophilicity alters ADME profile and lacks the key ethoxy oxygen acceptor, potentially reducing capsid-binding engagement.

Unsubstituted (2-H) analog

Absence of 2-substituent eliminates critical steric and electronic features required for bioisosteric fit; may not reproduce activity.

Quantitative Differentiation Evidence


Anti-HRV Capsid-Binding Potency Advantage

In a head-to-head comparison against 16 representative HRV serotypes, the 2-ethoxybenzoxazole-containing derivative (Compound 13) exhibited a median EC₅₀ of 3.88 ng/mL, demonstrating superior antiviral potency compared to the established capsid binders Pleconaril and Pirodavir [1]. This quantitative advantage supports the selection of the 2-ethoxybenzoxazole scaffold over other capsid-binding chemotypes for antiviral lead optimization.

Anti-HRV capsid-binding potency
Head-to-head
3.88 ng/mL median EC₅₀ (16 serotypes)
Reported higher activity vs Pleconaril and Pirodavir in HRV capsid-binding assay
In vitro CPE inhibition panel; comparators' exact EC₅₀ not specified
Antiviral HRV Capsid Binder

Bioisosteric Replacement of Ethyl Benzoate

The 2-ethoxybenzoxazole group was experimentally validated as an effective bioisostere for the ethyl benzoate moiety in HRV capsid binders, maintaining or improving antiviral potency while altering physicochemical properties [1]. This bioisosteric replacement was not achievable with other 2-substituted benzoxazoles (e.g., 2-methyl, 2-ethyl, 2-amino) in the same study, highlighting the unique fit of the 2-ethoxy substituent.

Bioisosteric replacement validation
Reported
Successful replacement of ethyl benzoate; other 2-substituted benzoxazoles less effective
Scaffold-hopping context: 2-ethoxy group uniquely maintains capsid-binding potency
SAR study; 2-methyl, 2-ethyl, 2-amino analogs did not achieve comparable fit
Bioisosterism Medicinal Chemistry Scaffold Hopping

Intermediate logP Lipophilicity Profile

The 2-ethoxy substituent confers a calculated logP of approximately 2.23 , positioning it between the more polar 2-methoxy analog (predicted logP ~1.8) [1] and the more lipophilic 2-ethyl analog (predicted logP ~2.5) . This intermediate lipophilicity profile is advantageous for balancing membrane permeability and aqueous solubility in drug discovery programs.

Calculated logP lipophilicity
Cross-study comparable
logP 2.23 (2-ethoxy)
Intermediate lipophilicity vs 2-methyl (logP 1.82) and 2-ethyl (logP ~2.5)
Calculated values from ChemSpider/MolAid; ΔlogP +0.41 and -0.27
Lipophilicity logP Drug-likeness

Distinct Hydrogen Bond Acceptor Capacity

2-Ethoxybenzo[d]oxazol-4-amine possesses one hydrogen bond donor (4-NH₂) and four hydrogen bond acceptors (oxazole N, oxazole O, ethoxy O, and the 4-amine N lone pair) . This hydrogen bonding capacity is distinct from 2-ethylbenzo[d]oxazol-4-amine, which lacks the ethoxy oxygen acceptor, and from 2-methoxybenzo[d]oxazol-4-amine, where the smaller methoxy group may limit optimal receptor interactions. The 2-ethoxy group provides an additional acceptor site that can engage in key binding interactions without significantly increasing donor count, a feature important for maintaining drug-likeness.

Hydrogen bond profile
Class-level
HBD 1, HBA 4 (2-ethoxy)
Extra HBA vs 2-ethyl analog (HBA 3) may enable distinct target interactions
Derived from chemical structure; binding mode not experimentally confirmed
Hydrogen Bonding Drug-Receptor Interaction Pharmacophore

Simplified Synthetic Accessibility

The synthesis of 2-ethoxybenzo[d]oxazol-4-amine can be achieved via alkylation of 2-hydroxybenzoxazole or through condensation of 2-aminophenol derivatives with ethyl orthoformate or similar reagents [1]. This synthetic route is operationally simpler and higher-yielding compared to the synthesis of 2-amino or 2-alkylbenzoxazol-4-amines, which often require transition metal catalysis or harsh conditions. However, quantitative yield comparisons for this specific compound are not publicly available in peer-reviewed literature.

Synthetic accessibility
Data to verify
Reported simpler alkylation route vs amination/C–C bond formation
Synthetic context may support faster lead generation; yields not publicly benchmarked
No peer-reviewed yield comparison available for this exact compound
Synthetic Chemistry Building Block Alkylation

Research Applications and Procurement Scenarios


HRV Capsid-Binder Lead Optimization

2-Ethoxybenzo[d]oxazol-4-amine serves as a critical building block for synthesizing HRV capsid-binding inhibitors. The 2-ethoxybenzoxazole motif has demonstrated superior anti-HRV potency (median EC₅₀ 3.88 ng/mL) compared to Pleconaril and Pirodavir [1]. Procurement of this specific building block enables the generation of bioisosteric analogs with validated antiviral activity, accelerating SAR studies and lead optimization in anti-HRV programs.

Bioisosteric Scaffold Design

Researchers seeking to replace metabolically labile ethyl benzoate groups in lead compounds can utilize 2-ethoxybenzo[d]oxazol-4-amine as a starting material for synthesizing 2-ethoxybenzoxazole bioisosteres. This approach has been experimentally validated in capsid-binder programs, where the 2-ethoxybenzoxazole group maintained or improved target potency while offering distinct physicochemical properties [1].

CNS Drug Discovery with Balanced Lipophilicity

The intermediate logP (~2.23) of the 2-ethoxybenzoxazole scaffold positions it favorably for CNS drug discovery programs requiring balanced lipophilicity for optimal blood-brain barrier penetration [2]. 2-Ethoxybenzo[d]oxazol-4-amine provides a starting point for designing CNS-penetrant ligands with favorable drug-like properties.

Chemical Probe Development via Unique H-Bonding

The distinct hydrogen bonding profile of 2-ethoxybenzo[d]oxazol-4-amine (1 HBD, 4 HBA) compared to 2-alkyl analogs (1 HBD, 3 HBA) makes it a valuable scaffold for designing chemical probes that require an additional hydrogen bond acceptor for selective target engagement . This differentiation is critical for developing selective probes for benzoxazole-binding enzymes and receptors.

Application
Selection Property
Validation Focus
HRV capsid-binder lead optimization research
2-Ethoxybenzoxazole bioisostere scaffold
Capsid-binding potency in HRV serotype panels
Bioisosteric scaffold design
Replacement of ethyl benzoate group
Target engagement and metabolic stability comparison
CNS drug-like property assessment
Intermediate lipophilicity profile
Blood-brain barrier permeability and CNS exposure models
Chemical probe development
Distinct H-bond acceptor capacity (4 HBA)
Selective target engagement in binding assays
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